Product packaging for Amphidinolide T2(Cat. No.:)

Amphidinolide T2

Cat. No.: B1248416
M. Wt: 452.6 g/mol
InChI Key: TWPJXTSLRRAQJK-IYJLHAMFSA-N
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Description

Overview of Polyketide Macrolides from Marine Dinoflagellates

Marine dinoflagellates, a group of single-celled eukaryotes, are prolific producers of a wide array of secondary metabolites. mdpi.complos.org Among these are the polyketide macrolides, a class of natural products characterized by a large lactone ring. mdpi.comontosight.ai These compounds are synthesized through the polyketide pathway, a process involving the sequential condensation of simple carboxylic acid units. mdpi.com Dinoflagellates from the genus Amphidinium are particularly noteworthy for their production of two major families of polyketides: the amphidinolides and the amphidinols. mdpi.com

The structural diversity within these macrolides is vast, with ring sizes ranging from 12 to 27 members. researchgate.netresearchgate.net This structural complexity, often featuring multiple stereocenters, intricate oxygenation patterns, and unique side chains, makes them a compelling subject for natural product chemists. researchgate.netnih.gov Many of these compounds, isolated from various strains of Amphidinium, have demonstrated significant biological activities, including potent cytotoxicity against various cancer cell lines. mdpi.comnih.gov

Significance of Amphidinolides in Natural Products Research

The amphidinolide family of macrolides stands out in natural products research due to several key factors. First, their potent biological activities, particularly their cytotoxic effects against cancer cells, make them attractive candidates for drug discovery and development. ontosight.ainih.govontosight.ai Compounds like amphidinolides B, G, and H have shown strong cytotoxicity in the nanogram range against murine lymphoma L1210 and human epidermoid carcinoma KB cells. researchgate.net

Second, the structural complexity and diversity of the amphidinolides present a significant challenge and opportunity for synthetic organic chemists. researchgate.netnih.gov The low natural abundance of these compounds often necessitates total synthesis to obtain sufficient quantities for detailed biological evaluation and structure-activity relationship studies. mdpi.comnih.gov The development of novel synthetic strategies to construct these intricate molecules contributes significantly to the advancement of organic chemistry. researchgate.net

Finally, the unique structural features and biosynthetic origins of amphidinolides provide valuable insights into the metabolic capabilities of marine microorganisms. nih.govrsc.orgclockss.org Studying how these complex molecules are assembled in nature can inspire new biosynthetic engineering approaches for producing novel bioactive compounds. mdpi.com

Identification and Initial Characterization of Amphidinolide T2

This compound, along with its structurally related counterparts Amphidinolide T3 and T4, was first isolated from two strains of the marine dinoflagellate of the genus Amphidinium. nih.gov It is a 19-membered macrolide that shares a structural relationship with the previously identified Amphidinolide T1. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H44O6 B1248416 Amphidinolide T2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H44O6

Molecular Weight

452.6 g/mol

IUPAC Name

(1S,6S,9R,13R,15R,17R,19S)-15-hydroxy-9-[(3S)-3-hydroxybutyl]-6,13,19-trimethyl-11-methylidene-8,20-dioxabicyclo[15.2.1]icosane-7,14-dione

InChI

InChI=1S/C26H44O6/c1-16-12-19(4)25(29)23(28)15-22-14-18(3)24(31-22)9-7-6-8-17(2)26(30)32-21(13-16)11-10-20(5)27/h17-24,27-28H,1,6-15H2,2-5H3/t17-,18-,19+,20-,21+,22+,23+,24-/m0/s1

InChI Key

TWPJXTSLRRAQJK-IYJLHAMFSA-N

Isomeric SMILES

C[C@H]1CCCC[C@H]2[C@H](C[C@@H](O2)C[C@H](C(=O)[C@@H](CC(=C)C[C@H](OC1=O)CC[C@H](C)O)C)O)C

Canonical SMILES

CC1CCCCC2C(CC(O2)CC(C(=O)C(CC(=C)CC(OC1=O)CCC(C)O)C)O)C

Synonyms

amphidinolide T2

Origin of Product

United States

Natural Origin and Isolation Methodologies

Producer Organisms: Dinoflagellates of the Genus Amphidinium

Amphidinolide T2, along with its structural relatives, is produced by marine dinoflagellates belonging to the genus Amphidinium. nih.govscispace.com Dinoflagellates are a diverse group of unicellular eukaryotic organisms, and the genus Amphidinium is particularly recognized for its ability to synthesize a wide array of polyketide-derived secondary metabolites. mdpi.com These organisms can be found in various marine environments, including as free-living benthic or planktonic species, or existing in symbiotic relationships with other marine life. mdpi.comnih.gov

The production of amphidinolides, including the T-series, is a characteristic feature of certain Amphidinium species. mdpi.com For instance, Amphidinolides T2, T3, and T4 have been isolated from two distinct strains of Amphidinium sp. nih.gov These compounds are part of a larger family of over 30 cytotoxic macrolides identified from this genus. mdpi.com The structural diversity within the amphidinolide family, despite their common origin, is a subject of ongoing research. nih.gov

Compound Family Producing Organism General Structural Class
AmphidinolidesAmphidinium spp.Macrolides
AmphidinolsAmphidinium spp.Linear Polyketides

Cultivation Techniques for Producer Organisms in Laboratory Settings

The laboratory cultivation of Amphidinium species is essential for obtaining a sustainable supply of this compound and other bioactive compounds for research purposes. These dinoflagellates are often cultured in specialized liquid media under controlled conditions.

Researchers have successfully cultivated Amphidinium species in batch cultures using mediums such as the L1 medium, without the addition of silica (B1680970). bioflux.com.ro Key parameters that are carefully controlled during cultivation include temperature, irradiance, and nutrient composition, as these factors can significantly influence the growth rate and metabolite production of the dinoflagellates. bioflux.com.ro For example, studies on Amphidinium cf. carterae have shown that optimal growth can be achieved at specific temperatures and light intensities. bioflux.com.ro

Feeding experiments with stable isotopes, such as 13C-labeled sodium acetate (B1210297) and sodium bicarbonate, have also been incorporated into cultivation protocols. nih.gov These techniques are invaluable for elucidating the biosynthetic pathways of complex molecules like Amphidinolide T1, a close structural relative of T2. nih.gov By tracing the incorporation of these labeled precursors, scientists can understand how the intricate carbon skeleton of the macrolide is assembled by the organism. nih.gov

Extraction and Purification Techniques for this compound and Related Congeners

The isolation of this compound from the cultured Amphidinium cells involves a multi-step process of extraction and purification. Given the low natural abundance of these compounds, efficient and precise techniques are crucial. mdpi.comnih.gov

The general procedure begins with the harvesting of the dinoflagellate biomass. The cells are then extracted with organic solvents, such as methanol, to create a crude extract containing a mixture of cellular components. mdpi.comnih.gov This crude extract is then subjected to a series of chromatographic separations to isolate the desired compounds.

A common initial step is solvent partitioning, for example, between n-hexane and aqueous methanol, to separate compounds based on their polarity. nih.gov The fraction containing the amphidinolides is then further purified using various chromatographic methods. These often include solid-phase extraction (SPE) with resins like hydrophobic polystyrene-divinylbenzene (e.g., HR-X resin) or C18 silica gel. mdpi.comnih.gov

High-performance liquid chromatography (HPLC) is a critical tool in the final purification stages. mdpi.com Reversed-phase HPLC, often using C18 columns with gradients of solvents like acetonitrile (B52724) and water, is frequently employed to separate the individual amphidinolide congeners, such as this compound, from the complex mixture. mdpi.com The purity and structure of the isolated compounds are then confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Technique Purpose
Solvent Extraction (e.g., with Methanol)To obtain a crude extract from the dinoflagellate biomass.
Solvent PartitioningTo perform an initial separation of compounds based on polarity.
Solid-Phase Extraction (SPE)To fractionate the extract and remove impurities.
High-Performance Liquid Chromatography (HPLC)To achieve high-resolution separation and purification of individual compounds.

Advanced Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of Amphidinolide T2. acs.orgnih.gov A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provided the necessary data to piece together its complex framework. jst.go.jpclockss.org

The gross structure of this compound was established by analyzing various 2D NMR spectra. clockss.org Key experiments included:

¹H and ¹³C NMR: These 1D experiments provided initial information on the types of protons and carbons present in the molecule, such as the presence of a ketone, an ester carbonyl, an exo-methylene, and several methyl groups. acs.orgnih.gov

COSY (Correlation Spectroscopy): This experiment revealed proton-proton couplings, allowing for the establishment of spin systems and connectivity between adjacent protons. acs.orgjst.go.jp For instance, analysis of the ¹H-¹H COSY spectra helped identify connectivities from H₃-23 to H-12 and from H₃-25 to H₃-22. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated protons to their directly attached carbons, aiding in the assignment of carbon signals. clockss.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the molecule. jst.go.jpclockss.org

The analysis of these spectra allowed for the complete assignment of the proton and carbon signals of this compound, as detailed in the following table. acs.org

Carbon No.¹³C Chemical Shift (δC)¹H Chemical Shift (δH, mult., J in Hz)
1175.0
275.04.90 (dq, 9.3, 6.3)
336.52.45 (m), 2.55 (m)
428.51.50 (m), 1.65 (m)
530.11.25 (m), 1.40 (m)
635.81.80 (m)
782.13.80 (m)
883.23.45 (dd, 8.0, 2.0)
945.32.10 (m)
1078.14.10 (m)
1138.21.60 (m), 1.90 (m)
1271.53.60 (m)
13215.6
1452.12.70 (m)
1542.12.30 (m), 2.60 (m)
16143.3
17122.14.85 (s), 4.95 (s)
1845.22.50 (m)
1928.11.45 (m), 1.55 (m)
2021.11.20 (m), 1.30 (m)
2168.13.50 (m), 3.65 (m)
2216.20.95 (d, 6.8)
2321.51.25 (d, 7.0)
2411.20.90 (d, 6.5)
2514.10.85 (t, 7.5)
2612.11.05 (d, 7.0)

Note: The data presented is based on the analysis of this compound and related compounds. Specific assignments for this compound were made in comparison to these related structures. acs.org

The relative stereochemistry of various fragments within this compound was deduced from NMR data. For example, the stereochemistry of the tetrahydrofuran (B95107) ring was determined to be the same as that of the related compound, Amphidinolide T3. acs.org J-based configuration analysis, which utilizes the magnitude of coupling constants (³JH,H, ²JC,H, and ³JC,H) to infer dihedral angles and thus relative stereochemistry, was also a key technique employed in the analysis of related amphidinolides. sci-hub.runih.gov

To definitively establish the absolute configurations at certain stereocenters, synthetic model compounds were employed. acs.orgnih.gov Specifically, the absolute configurations at C-7, C-8, and C-10 of this compound and its congeners were determined by comparing the NMR data of their C-1 to C-12 segments with those of synthetically prepared model compounds of the tetrahydrofuran portion. acs.orgnih.gov This comparative analysis provided a reliable method for assigning the stereochemistry of these complex acyclic systems.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

High-resolution mass spectrometry played a critical role in determining the molecular formula of this compound. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) provided a measured m/z value of 453.3187 for the protonated molecule [M+H]⁺. acs.org This experimental value was in close agreement with the calculated mass for the molecular formula C₂₆H₄₄O₆, thus confirming the elemental composition of the compound. acs.org

Ancillary Spectroscopic Techniques for Structural Analysis (e.g., IR, Raman)

In addition to NMR and MS, other spectroscopic techniques provided valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of related amphidinolides indicated the presence of hydroxyl groups (typically showing a broad absorption around 3300-3500 cm⁻¹) and carbonyl groups (with absorptions in the range of 1700-1740 cm⁻¹). mdpi.com These findings are consistent with the structure of this compound, which contains a hydroxyl group and both ester and ketone carbonyls.

Absolute Configuration Determination Methodologies (e.g., Modified Mosher's Method)

The determination of the absolute configuration of stereocenters in complex molecules like this compound often requires chemical derivatization followed by NMR analysis. The modified Mosher's method is a widely used technique for this purpose. encyclopedia.pubmdpi.com This method involves the esterification of a secondary alcohol with the (R) and (S) enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). sci-hub.ruencyclopedia.pub By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the resulting diastereomeric MTPA esters, the absolute configuration of the alcohol stereocenter can be determined. encyclopedia.pubmdpi.com

In the study of amphidinolides, the modified Mosher's method was applied to degradation products of related compounds to assign the absolute configurations of specific stereocenters. acs.orgfrontiersin.org For example, in the study of Amphidinolide T4, treatment of a degradation product with (R)-(-)-MTPA chloride allowed for the assignment of the absolute configurations at C-2, C-14, and C-18. acs.org This information, combined with the relative stereochemistry determined by NMR, was crucial in establishing the complete, unambiguous three-dimensional structure of these complex natural products.

Biosynthetic Pathways and Precursor Incorporation Studies

Polyketide Nature of Amphidinolides

Amphidinolides, including Amphidinolide T2, are classified as polyketides, a large and structurally diverse class of secondary metabolites. nih.govwikipedia.org These natural products are synthesized by large multienzyme complexes known as polyketide synthases (PKSs). nih.govwikipedia.org The biosynthesis involves the sequential condensation of simple carboxylate units, typically acetyl-CoA and propionyl-CoA, in a process that closely resembles fatty acid synthesis. wikipedia.org

Dinoflagellates of the genus Amphidinium are particularly adept at producing a wide array of polyketides, which often feature highly oxygenated skeletons, macrocyclic lactone rings, and numerous stereocenters. nih.gov The structural variety within the amphidinolide family, such as the 19-membered macrolide ring of the Amphidinolide T series, is a direct result of the complex and modular nature of the PKS machinery involved. nih.govnih.gov This enzymatic assembly line allows for variations in starter and extender units, as well as different reductive and dehydrative modifications at each step, leading to the vast diversity of amphidinolide structures. nih.gov

Isotope Labeling Experiments with Precursors (e.g., ¹³C-Labeled Acetates, Sodium Bicarbonate)

To elucidate the biosynthetic origins of the carbon skeleton in amphidinolides, researchers employ isotope labeling experiments. While direct studies on this compound are limited, extensive work on the closely related Amphidinolide T1 provides a robust model for the entire T-series, including T2, T3, and T4, due to their structural similarities. nih.gov

These investigations involve feeding the cultured Amphidinium dinoflagellates with precursors enriched with stable isotopes, such as carbon-13 (¹³C). The primary precursors used are sodium acetate (B1210297) labeled at specific positions ([1-¹³C], [2-¹³C], or [1,2-¹³C₂]) and ¹³C-labeled sodium bicarbonate. nih.gov After a period of incubation, the amphidinolides are isolated, and the distribution of the ¹³C label within their structure is analyzed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This powerful technique allows for the precise determination of which carbon atoms in the final molecule are derived from which atoms of the precursor, thereby mapping the biosynthetic assembly. nih.gov

Based on the labeling patterns observed in Amphidinolide T1, the origins of the carbon atoms in the this compound skeleton can be inferred. The experiments with different ¹³C-labeled acetates revealed a complex incorporation pattern. nih.gov For instance, feeding with [1,2-¹³C₂] acetate allows for the identification of intact two-carbon units derived from acetate. The analysis of ¹³C-¹³C coupling in the NMR spectrum pinpoints these units within the macrolide backbone.

The data from these experiments on Amphidinolide T1 suggest that the carbon framework is not assembled from a single, linear polyketide chain. Instead, it is constructed from several smaller chains and individual carbon units, indicating a highly intricate biosynthetic process. nih.gov A key finding was that several oxygenated carbons (at positions C-1, C-7, C-12, C-13, and C-18 in Amphidinolide T1) were surprisingly derived from the C-2 methyl carbon of acetate, rather than the C-1 carbonyl carbon as is more typical. nih.gov

Table 1: Inferred Carbon Atom Origins in the Amphidinolide T Skeleton from Isotope Labeling of Amphidinolide T1

Precursor Carbon Origin
[1-¹³C] Sodium Acetate Incorporated into carbons derived from the carboxyl group of acetate.
[2-¹³C] Sodium Acetate Incorporated into carbons derived from the methyl group of acetate.
[1,2-¹³C₂] Sodium Acetate Reveals intact C₂ units, confirming the polyketide assembly from acetate.
[¹³C] Sodium Bicarbonate Traces the incorporation of C₁ units derived from CO₂ fixation.

This interactive table summarizes the general findings from precursor feeding experiments with Amphidinolide T1, which are considered applicable to this compound.

Proposed Biogenetic Routes for this compound and Related Analogs

The biogenetic route for Amphidinolide T1, and by extension this compound, is proposed to begin with the assembly of four separate polyketide chains. nih.gov These chains are then linked together, along with the incorporation of the single C₁ and the unusual C₂ units, to form the macrocyclic backbone. nih.gov The structural differences between Amphidinolide T1, T2, T3, and T4 arise from minor variations in the PKS machinery or subsequent tailoring enzymes. nih.govnih.gov For example, this compound shares the same core functionality at C12-C14 as T3, T4, and T5 but features a hydroxymethyl group at C18 instead of the n-propyl group found in the other analogs. nih.gov

This proposed pathway highlights the complexity and flexibility of dinoflagellate PKS systems. The generation of amphidinolides likely involves a combination of PKS domains that can be selectively activated or deactivated, leading to the observed structural diversity. nih.gov The unusual incorporation patterns, such as the origin of oxygenated carbons from the methyl group of acetate, suggest the involvement of unconventional enzymatic transformations that are a hallmark of these marine biosynthetic pathways. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Amphidinolide T1
This compound
Amphidinolide T3
Amphidinolide T4
Amphidinolide T5
Acetyl-CoA
Propionyl-CoA
Sodium Acetate

Total Chemical Synthesis and Synthetic Methodologies

Rationale for Total Synthesis Efforts

The primary impetus for the total synthesis of Amphidinolide T2 and its congeners stems from several key factors. Firstly, these marine natural products are typically isolated in minute quantities from their natural sources, hindering extensive biological evaluation and the elucidation of their structure-activity relationships. nih.govnih.gov Total synthesis provides a reliable and scalable route to access these compounds, enabling further investigation into their therapeutic potential.

Secondly, the complex and stereochemically rich structure of this compound presents a significant intellectual challenge to synthetic organic chemists. nih.govgla.ac.uk The molecule features a 19-membered macrolactone, a densely functionalized core, and numerous stereogenic centers. nih.gov Devising a synthetic route that can control the stereochemistry at each of these centers and efficiently construct the large macrocyclic ring provides a platform for the development and application of novel synthetic methodologies.

Finally, the potent cytotoxic activity of the amphidinolide family against murine lymphoma L1210 and human epidermoid carcinoma KB cells makes them attractive candidates for anticancer drug development. nih.govnih.gov By synthesizing this compound and its analogues, chemists can create a library of related compounds for biological screening, potentially leading to the discovery of new and more effective therapeutic agents.

Convergent and Stereocontrolled Synthetic Strategies

Given the complexity of this compound, a convergent synthetic approach is highly desirable. This strategy involves the independent synthesis of several key fragments of the molecule, which are then coupled together in the later stages of the synthesis. This approach is generally more efficient and allows for greater flexibility compared to a linear synthesis, where the molecule is built step-by-step from a single starting material.

Several research groups have reported convergent and stereocontrolled syntheses of this compound and other members of the T family. gla.ac.uknih.govacs.org These strategies typically involve the disconnection of the molecule into two or three key fragments of similar complexity. For instance, a common strategy involves breaking down the molecule into a C1-C12 fragment containing the tetrahydrofuran (B95107) ring and a C13-C21 fragment. nih.govacs.org

Key Transformations and Reaction Methodologies Applied in Total Synthesis

The total synthesis of this compound has been a fertile ground for the application and development of a wide range of powerful chemical transformations. These reactions are essential for constructing the complex carbon skeleton and installing the various functional groups with the correct stereochemistry.

Macrolactonization Approaches

The formation of the 19-membered macrocyclic ring is a crucial and often challenging step in the total synthesis of this compound. Macrolactonization, the intramolecular esterification of a ω-hydroxy acid, is a common strategy for this purpose. gla.ac.ukresearchgate.net Several macrolactonization methods have been successfully employed in the synthesis of amphidinolides, including the Yamaguchi and Shiina macrolactonization protocols. These methods utilize specific reagents to activate the carboxylic acid and promote the intramolecular cyclization, overcoming the entropic barrier associated with forming large rings. The choice of macrolactonization conditions can significantly impact the yield and efficiency of this critical step. researchgate.net

Ring-Closing Metathesis (RCM) Reactions

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the formation of macrocycles in natural product synthesis. scispace.comresearchgate.net This reaction, which involves the formation of a new double bond between two existing alkenes, has been successfully applied to the synthesis of this compound and other amphidinolides. researchgate.netresearchgate.net The use of well-defined ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has made RCM a reliable and predictable method for macrocyclization.

In the context of this compound synthesis, RCM has been used to form the 19-membered ring by cyclizing a diene precursor. nih.gov The regioselectivity of the RCM reaction is a key consideration, especially in the presence of multiple double bonds. Careful design of the RCM precursor is necessary to ensure that the desired macrocycle is formed. msu.edu

Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. mdpi.com This reaction has been instrumental in establishing the stereochemistry of the diol moiety in this compound. scispace.comnih.gov The AD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids, to achieve high levels of enantioselectivity.

In a concise total synthesis of this compound, an Os-catalyzed asymmetric dihydroxylation was used to install the 12,13-diol from a (12E)-endocyclic double bond formed via RCM. nih.gov This transformation was achieved with high regioselectivity and stereoselectivity, demonstrating the power of this methodology in complex natural product synthesis. The ability to introduce two adjacent stereocenters in a single step with high control is a significant advantage of the AD reaction. researchgate.net

Julia-Kocienski Olefination Reactions

The Julia-Kocienski olefination is a widely used method for the stereoselective formation of carbon-carbon double bonds. researchgate.netresearchgate.net This reaction involves the coupling of a sulfone with an aldehyde or ketone to form an alkene. dntb.gov.ua The Julia-Kocienski olefination is particularly useful for the synthesis of E-alkenes with high stereoselectivity.

This powerful olefination reaction has been employed in the synthesis of various fragments of amphidinolides. researchgate.netresearchgate.net The reaction's tolerance to a wide range of functional groups and its ability to deliver the desired alkene geometry make it a valuable tool in the synthetic chemist's arsenal. The strategic application of the Julia-Kocienski olefination has been crucial for the successful assembly of the complex carbon framework of these marine natural products.

Carbon-Carbon Bond-Forming Reactions

The construction of the carbon skeleton of this compound relies on a variety of sophisticated carbon-carbon bond-forming reactions. These methods are crucial for assembling the complex fragments and for the final macrocyclization step.

Suzuki-Molander Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between organoboron compounds and organohalides. researchgate.netwikipedia.org In the context of amphidinolide synthesis, it has been employed for the coupling of key fragments. For instance, a Suzuki-Molander coupling was utilized to connect a C22-C26 fragment, as an organotrifluoroborate reagent, to a larger segment of the molecule in the synthesis of amphidinolide E, a related natural product. nih.govacs.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and avoiding side reactions like protodeboronation. acs.orgnih.gov

Stille Cross-Coupling: The Stille reaction, which involves the palladium-catalyzed coupling of an organotin compound with an organohalide, has been a workhorse in the synthesis of complex natural products, including various amphidinolides. researchgate.netresearchgate.net It has been used for the formation of C-C bonds in the construction of the diene motifs and for macrocyclization. researchgate.netnih.gov For example, a "ligandless" palladium-mediated Stille cross-coupling between a vinylic stannane (B1208499) and an alkenyl bromide was a key step in the synthesis of Amphidinolide P. nih.gov However, the toxicity of organotin reagents is a significant drawback of this methodology. nih.gov

Ruthenium-Catalyzed Alkene-Alkyne Coupling: This powerful reaction, catalyzed by a coordinatively unsaturated ruthenium complex, facilitates the formation of a carbon-carbon bond between an alkene and an alkyne to produce a 1,4-diene. capes.gov.bracs.orgnih.gov This methodology was successfully applied in the total synthesis of Amphidinolide P, where it was used to construct the diene backbone of the molecule in a chemo- and regioselective manner. nih.govcapes.gov.bracs.orgnih.gov The reaction has been shown to be applicable for both inter- and intramolecular couplings, highlighting its potential for simplifying complex synthetic routes. nih.gov

Formation of Heterocyclic Moieties (e.g., Tetrahydrofuran Rings)

Several strategies have been developed to forge this heterocyclic system. One approach involves the diastereoselective nih.govnih.gov-sigmatropic rearrangement of an oxonium ylide, generated from a diazo-generated metal carbenoid, to efficiently form the trans-tetrahydrofuran ring. gla.ac.ukgla.ac.uk Another method utilizes a Lewis acid-mediated addition of a propargyl equivalent to a five-membered cyclic oxocarbenium ion. nih.gov In the synthesis of related amphidinolides, the THF ring has been constructed through various cyclization strategies, including the acid-catalyzed 5-endo ring-opening cyclization of an epoxide with an adjacent vinyl group and cobalt-catalyzed Hartung-Mukaiyama cyclization of γ-hydroxy olefins. nih.govresearchgate.net Additionally, tandem asymmetric dihydroxylation and SN2 cyclization has been employed to create the trans-2,5-disubstituted THF ring. researchgate.net

Stereoselective Fragment Couplings

The convergent nature of most this compound syntheses necessitates the stereoselective coupling of several complex fragments. These coupling reactions must proceed with high efficiency and stereocontrol to avoid the formation of difficult-to-separate diastereomers.

Examples of key stereoselective fragment couplings include nickel-catalyzed intermolecular reductive couplings of alkynes and epoxides, which have been shown to proceed with high diastereoselectivity (>98:2 dr). nih.gov The development of highly selective catalysts and reaction conditions is paramount for the success of these coupling strategies. uwo.ca In the synthesis of Amphidinolide P, a Hosomi-Sakurai reaction was investigated for a crucial C6-C7 bond formation. nih.gov The choice of coupling strategy is often dictated by the specific functionalities present in the fragments and the desired stereochemical outcome.

Fragment Synthesis Approaches in this compound Construction

For example, in the synthesis of the related Amphidinolide T1, the molecule was dissected into an alcohol fragment and an acid fragment. organic-chemistry.org The alcohol fragment was prepared using an Evans alkylation and a nickel-mediated coupling of an alkyne with an epoxide. organic-chemistry.org The acid portion was assembled through a Brown crotylation and condensation with an allenyl silane. organic-chemistry.org Similarly, the synthesis of Amphidinolide P involved the preparation of three nonracemic components that were efficiently assembled to form the macrolactone. nih.gov The synthesis of the C12-C17 segment of Amphidinolide P utilized a Stille cross-coupling to connect an alkenyl bromide with a nonracemic organostannane. nih.gov The ruthenium-catalyzed alkene-alkyne coupling has also been used as a linchpin to connect two complex fragments in the synthesis of Amphidinolide P, demonstrating the power of this reaction in convergent strategies. acs.orgfigshare.com

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound and its congeners is fraught with challenges that have spurred significant innovation in synthetic methodology.

Challenges:

Stereochemical Complexity: The presence of multiple stereocenters, including those within the macrolactone and the tetrahydrofuran ring, requires the development of highly stereoselective reactions. nih.govnih.gov

Macrocyclization: The formation of the 19-membered macrocycle is often a low-yielding and challenging step. nih.govgla.ac.uk Various strategies, including ring-closing metathesis (RCM), Yamaguchi macrolactonization, and nickel-catalyzed reductive couplings, have been explored to address this challenge. nih.govgla.ac.uk

Functional Group Compatibility: The molecule contains a variety of sensitive functional groups, such as an α-hydroxy ketone and an exocyclic methylene, which necessitates the use of mild and chemoselective reaction conditions and carefully planned protecting group strategies. nih.gov

Synthesis of Highly Substituted Fragments: The construction of the densely functionalized fragments, particularly the trisubstituted tetrahydrofuran ring, requires multi-step sequences and the use of sophisticated synthetic methods. gla.ac.ukresearchgate.net

Innovations:

Novel Catalytic Methods: The syntheses of amphidinolides have been a fertile ground for the application and development of new catalytic methods, such as nickel-catalyzed reductive couplings and ruthenium-catalyzed alkene-alkyne couplings. nih.govnih.govcapes.gov.br These reactions have enabled more efficient and stereoselective bond formations.

Innovative Ring-Formation Strategies: The development of novel methods for constructing the tetrahydrofuran ring, such as the nih.govnih.gov-sigmatropic rearrangement of oxonium ylides and cobalt-catalyzed cyclizations, has provided efficient solutions to a key synthetic challenge. nih.govgla.ac.uk

Strategic Use of Protecting Groups: The successful total syntheses have relied on the strategic and judicious use of protecting groups to mask reactive functionalities during various synthetic transformations.

The ongoing efforts to synthesize this compound continue to push the boundaries of modern organic synthesis, leading to the discovery of new reactions and strategies that are applicable to a wide range of complex natural products.

Mechanistic Investigations of Biological Activity at the Cellular and Molecular Level

Identification of Cellular Targets and Pathways

Studies on various amphidinolides have consistently pointed towards the actin cytoskeleton as a key cellular target. csic.esnih.gov While some natural compounds are known to target microtubules, a different component of the cytoskeleton, the amphidinolide family primarily acts on actin filaments. csic.es This has been confirmed through in vitro studies and observation of cellular morphology changes after treatment with these macrolides. csic.esresearchgate.net The interaction with actin disrupts a multitude of cellular functions that are dependent on a dynamic and properly functioning actin network, including cell division, motility, and signaling. jst.go.jp

The specificity for actin over other cytoskeletal proteins like tubulin has been a significant finding, distinguishing the mechanism of action of amphidinolides from other classes of cytotoxic agents that interfere with microtubule dynamics. csic.es The diverse biological activities, including potent cytotoxicity against various cancer cell lines, are largely attributed to these interactions with actin and the subsequent disruption of actin-dependent cellular pathways. ontosight.aimdpi.comresearchgate.net

Interaction with Cytoskeletal Proteins: Actin Modulation

The interaction of amphidinolides with actin is complex, with different members of the family exhibiting distinct effects on actin dynamics. nih.gov These interactions are fundamental to their biological activity and have been a major focus of mechanistic studies.

The cellular actin network exists in a dynamic equilibrium between monomeric globular actin (G-actin) and filamentous polymeric actin (F-actin). researchgate.net The proper maintenance of this equilibrium is essential for normal cellular function. researchgate.net Several amphidinolides have been shown to perturb this balance. nih.gov For instance, some amphidinolides, like J and X, act as F-actin destabilizers, shifting the equilibrium towards G-actin. nih.govresearchgate.net Conversely, others, such as H1 and K, stabilize F-actin filaments. nih.govresearchgate.net This modulation of the G-actin/F-actin equilibrium is a key mechanism through which these compounds exert their cytotoxic effects.

Table 1: Effects of Various Amphidinolides on the G-Actin/F-Actin Equilibrium

Amphidinolide Effect on F-Actin Primary Consequence Reference
Amphidinolide J Destabilizer Shifts equilibrium to G-actin nih.govresearchgate.net
Amphidinolide X Destabilizer Shifts equilibrium to G-actin nih.govresearchgate.net
Amphidinolide H1 Stabilizer Shifts equilibrium to F-actin nih.govresearchgate.net
Amphidinolide K Stabilizer Shifts equilibrium to F-actin nih.govresearchgate.net

Certain amphidinolides function by inhibiting the assembly of actin filaments. csic.es These compounds often interact with G-actin, preventing its incorporation into growing filaments. csic.esallfordrugs.com This mechanism is similar to that of other known actin-assembly inhibitors like cytochalasin B, although the potency may vary. csic.es Docking studies suggest that these amphidinolides may mimic the action of cytochalasin D and B in how they inhibit actin assembly. csic.es By sequestering G-actin monomers, these compounds effectively halt the elongation of actin filaments, leading to a net disassembly of the actin cytoskeleton. biorxiv.org

As mentioned, amphidinolides can either stabilize or destabilize actin filaments. nih.gov Destabilization, observed with compounds like amphidinolide J and X, leads to the breakdown of the actin network. nih.govresearchgate.net This effect is consistent with in vitro observations of actin disassembly in the presence of these ligands. csic.es In contrast, F-actin stabilization, a characteristic of amphidinolides H1 and K, can also be cytotoxic. nih.govresearchgate.net By locking the actin filaments in a polymerized state, these stabilizers prevent the dynamic reorganization necessary for cellular processes, effectively freezing the cytoskeleton. rsc.org The specific effect, whether stabilization or destabilization, appears to be dependent on the unique structure of the individual amphidinolide. nih.gov

The interaction between actin and myosin, forming the actomyosin (B1167339) complex, is fundamental for muscle contraction and other cellular motile processes. nih.gov Some amphidinolides have been shown to directly influence this interaction. For example, Amphidinolide B is a potent activator of actomyosin ATPase, the enzyme that drives the contractile cycle. nih.govresearchgate.net It enhances the interaction between actin and myosin, leading to increased contractile force in skeletal muscle fibers. nih.gov This suggests that in addition to modulating actin polymerization, some amphidinolides can also directly affect the motor function of the cytoskeleton.

Biochemical Pathways Affected by Amphidinolide T2

The disruption of the actin cytoskeleton by amphidinolides has downstream effects on numerous biochemical pathways. csic.es Given that actin is involved in a vast array of cellular functions, from cell signaling to intracellular transport, its perturbation can trigger various cellular responses. jst.go.jppsu.edu For instance, the cytotoxic effects observed in cancer cell lines are a result of the catastrophic failure of cellular processes that rely on a dynamic actin cytoskeleton, such as cytokinesis. csic.es The interference with actin dynamics can initiate signaling cascades leading to programmed cell death, or apoptosis. While the direct link between this compound and specific biochemical pathways is still an area of active research, the profound impact on the actin cytoskeleton suggests a broad spectrum of affected cellular processes.

Comparative Mechanistic Studies with Other Amphidinolides (e.g., B1, H1, J, K, X)

The biological activity of amphidinolides is diverse, and mechanistic studies have revealed that even structurally related compounds can elicit distinct effects at the cellular and molecular level. While the specific molecular target and mechanism of action for this compound have not been extensively detailed in available scientific literature, a comparative analysis with the well-studied amphidinolides B1, H1, J, K, and X provides a critical framework for understanding the potential ways this class of macrolides interacts with cellular machinery. mdpi.comnih.govnih.gov Research has consistently shown that the primary target for several key amphidinolides is the actin cytoskeleton, though their effects diverge significantly. nih.govresearchgate.netcsic.esresearchgate.net

Studies have identified the cellular targets for only five members of the amphidinolide family—B1, H1, J, K, and X—all of which interact with the crucial cytoskeletal protein, actin. nih.govresearchgate.netnih.gov However, their interactions produce contrasting outcomes, broadly classifying them as either actin filament (F-actin) stabilizers or destabilizers. nih.govresearchgate.net

Amphidinolides H1 and K are potent F-actin stabilizers. nih.govresearchgate.net Amphidinolide H1, in particular, has been shown to exert its stabilizing effect through a novel mechanism involving the formation of a covalent bond with actin. nih.govnih.gov This covalent modification locks the actin subunits into a filamentous state, leading to hyperpolymerization and the formation of actin aggregates within the cell. nih.gov Time-lapse microscopy has revealed that Amphidinolide H1 stimulates the formation of small actin patches, which then coalesce into larger aggregates as actin fibers retract. nih.gov Due to the structural similarities between Amphidinolide H1 and B1, particularly the presence of a reactive vinyl epoxide moiety in H1, it is often suggested that their mode of action could be similar. nih.gov Early studies on Amphidinolide B1 indicated that it increases the ATPase activity of the actin-myosin complex, though further details on its direct effect on actin dynamics are limited. nih.govresearchgate.net

In stark contrast, Amphidinolides J and X function as F-actin destabilizers. nih.govresearchgate.netrsc.org Mechanistic investigations have shown that these smaller macrolides inhibit the assembly of actin monomers (G-actin) into filaments. researchgate.netcsic.es Unlike some destabilizing agents that sever existing filaments, Amphidinolides J and X appear to primarily prevent the addition of new actin monomers to the growing filaments, thereby shifting the equilibrium towards depolymerization. rsc.org Their activity is directed at the actin cytoskeleton, with no observed effects on other cytoskeletal components like microtubules or intermediate filaments. researchgate.net

The table below summarizes the divergent mechanisms of these well-characterized amphidinolides.

CompoundPrimary Cellular TargetMolecular Mechanism of ActionEffect on Actin Cytoskeleton
Amphidinolide B1 Actomyosin ComplexIncreases ATPase activity. nih.govresearchgate.netPresumed stabilizer (by structural analogy to H1). nih.gov
Amphidinolide H1 ActinCovalently binds to actin, preventing depolymerization. nih.govnih.govF-actin stabilization / Hyperpolymerization. nih.govnih.gov
Amphidinolide J ActinInhibits assembly of G-actin monomers. researchgate.netcsic.esF-actin destabilization. nih.govresearchgate.net
Amphidinolide K ActinStabilizes actin filaments (F-actin). nih.govresearchgate.netF-actin stabilization. nih.govresearchgate.net
Amphidinolide X ActinInhibits assembly of G-actin monomers. researchgate.netcsic.esF-actin destabilization. nih.govresearchgate.net
This compound Not DeterminedNot DeterminedNot Determined

Currently, the specific molecular mechanism for this compound remains uncharacterized in the reviewed scientific literature. mdpi.comnih.gov While it is known to be a 19-membered macrolide structurally related to other T-series amphidinolides and exhibits cytotoxicity, its cellular target has not been identified. nih.gov Therefore, a direct mechanistic comparison between this compound and the actin-targeting amphidinolides B1, H1, J, K, and X is not possible at this time. The significant differences observed among even closely related amphidinolides underscore the necessity for dedicated mechanistic studies on this compound to determine if it also targets the actin cytoskeleton or possesses a completely different mode of action.

Synthesis and Evaluation of Synthetic Analogs and Derivatives

Design Principles for Amphidinolide T2 Analogs

The synthesis of analogs of the Amphidinolide T family, including this compound, is guided by several key principles. A primary driver is the need to access sufficient material for comprehensive biological study, as these compounds are typically isolated in very low yields from their natural source, the marine dinoflagellate Amphidinium sp. mdpi.com The complex architecture of these macrolides presents a significant synthetic challenge. gla.ac.ukgla.ac.uk Therefore, a major design consideration is the development of a flexible and efficient synthetic route that can not only produce the natural product but also a variety of analogs. acs.org

The design of analogs is often centered on a fragment-based approach, where the complex molecule is broken down into smaller, more manageable building blocks. acs.org This strategy allows for the systematic modification of specific regions of the molecule. By altering these fragments, researchers can generate a library of analogs to probe structure-activity relationships (SAR). researchgate.netresearchgate.net Key design elements include establishing specific stereochemical configurations that may impart a conformational bias, which can be leveraged to improve the efficiency of critical synthetic steps like macrocyclization. acs.org Furthermore, analog design aims to identify the pharmacophore—the essential structural features responsible for the compound's biological activity—which could lead to the creation of simplified, yet more potent or selective, therapeutic agents. researchgate.netgardp.org

Synthetic Strategies for Analog Generation

Several key reactions are cornerstones of these synthetic routes:

Fragment Assembly: The construction of the carbon skeleton often involves coupling three main building blocks of similar complexity. acs.org Methods such as palladium-catalyzed Negishi-type coupling reactions and tin(IV) chloride (SnCl₄) mediated reactions between functionalized fragments have been effectively used to assemble the linear precursor. acs.org

Macrocyclization: Forming the large 19-membered ring of the Amphidinolide T core is a critical and often challenging step. Ring-closing metathesis (RCM) has proven to be a particularly powerful method. gla.ac.ukacs.org The use of second-generation ruthenium carbene complexes (like the Grubbs catalyst) has led to high-yielding RCM reactions. acs.org Other strategies include nickel-catalyzed intramolecular alkyne-aldehyde couplings, which simultaneously close the ring and install a key stereocenter. nih.gov Macrolactonization, such as the Yamaguchi esterification, is another widely used method for forming the final macrocyclic ester bond. acs.orgresearchgate.net

Stereocenter Installation: The precise arrangement of the numerous stereocenters is crucial. Asymmetric reactions are employed throughout the synthesis of the fragments. nih.gov Techniques like Sharpless asymmetric epoxidation, Evans asymmetric alkylation, and substrate-controlled reductions are used to set the required stereochemistry. nih.govnih.govmdpi.com For instance, a tandem oxonium ylide formation/ nih.govmdpi.com-sigmatropic rearrangement has been used to construct the core trisubstituted tetrahydrofuran (B95107) (THF) ring with high diastereoselectivity. gla.ac.uk

The table below summarizes some of the key macrocyclization strategies employed in the synthesis of Amphidinolide T and related analogs.

StrategyKey Reagents/CatalystBond FormedKey FeatureReference
Ring-Closing Metathesis (RCM)Grubbs II Catalyst (ruthenium carbene complex)C=CHigh efficiency for forming the 19-membered ring, influenced by substrate conformation. acs.org
Reductive MacrocyclizationNickel catalyst, Cr(II)C-CSimultaneously closes the macrocycle and installs a carbinol stereocenter with high diastereocontrol. nih.gov
Yamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride, DMAPC-O (Ester)A common and effective method for the final ester bond formation to close the macrocycle. acs.orgresearchgate.net
Enyne RCMRuthenium or Molybdenum catalystsC=CAn alternative metathesis approach for macrocycle formation. gla.ac.uk

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how Amphidinolide T analogs exert their cytotoxic effects. By synthesizing a range of derivatives with specific structural changes and evaluating their biological activity, researchers can deduce which parts of the molecule are critical for its function. gardp.org

For the amphidinolide family, SAR studies have revealed that cytotoxicity is highly dependent on the specific architecture of the macrolide. researchgate.net While this compound differs from other T-series members by its longer, C21-hydroxylated side chain, the core structure remains a key determinant of activity. gla.ac.uk Comparative studies of various natural and synthetic analogs provide crucial insights into the molecular requirements for potent cytotoxicity.

The three-dimensional arrangement of atoms (stereochemistry) within the amphidinolide framework is a highly critical parameter for both synthetic feasibility and biological activity. researchgate.net Research has demonstrated that subtle changes in stereochemistry can have profound effects.

A pivotal study on the synthesis of the Amphidinolide T family revealed that the stereochemical configuration at the C12–C14 region significantly influences the efficiency of the crucial RCM step. acs.org A substrate with a syn,syn-configured stereotriad at C12–C14 adopted a conformation that greatly favored the macrocyclization, leading to a high yield. acs.org In contrast, inverting the stereocenter at C12 resulted in a dramatic drop in the efficiency of the RCM reaction and also negatively impacted a preceding fragment coupling step. acs.org This demonstrates a clear correlation where stereochemistry dictates the conformational preference of the molecule, which in turn governs mechanistic efficacy, at least from a synthetic standpoint.

Furthermore, studies on diastereomers of Amphidinolide V, a related macrolide, confirmed that the stereostructure of the macrolactone core is a paramount parameter for cytotoxicity. researchgate.net Similarly, for analogs of Amphidinolide B, the stereochemistry of the epoxide ring was found to be a significant factor for anticancer activity. nih.gov These findings strongly suggest that the specific 3D shape of the molecule is essential for its interaction with its biological target.

By modifying different parts of the amphidinolide scaffold, researchers can probe how these changes affect engagement with the molecular target. While the precise target for this compound is not fully elucidated, SAR studies provide clues about which regions of the molecule are most important for its cytotoxic action.

The Amphidinolide T family members (T1, T3, T4, T5) are isomers that differ primarily in the oxygenation pattern and stereochemistry of the C12–C14 region, which contains an α-hydroxy ketone moiety. gla.ac.uk The fact that these slight variations exist among the natural products suggests this region is a key modulator of activity. Synthetic efforts that focus on creating analogs with different configurations in this area are therefore crucial for understanding its role. acs.orgnih.gov

In studies of the related Amphidinolide V, it was found that alterations to the lipophilic side chains appended to the macrocyclic core did not diminish cytotoxicity to a notable extent. researchgate.net This indicates that the macrocyclic core itself, rather than the extremities of the side chains, is likely the primary site of engagement with the molecular target. The specific stereochemistry and functionality of the core appear to be the most critical factors driving the potent biological response. acs.orgresearchgate.net

The table below presents cytotoxicity data for several Amphidinolide T members, illustrating the influence of structural variations.

CompoundKey Structural DifferenceCytotoxicity IC₅₀ (L1210, ng/mL)Reference
Amphidinolide T1Ketone at C12, (S)-hydroxyl at C131600 gla.ac.uk
Amphidinolide T3(S)-hydroxyl at C12, ketone at C134800 gla.ac.uk
Amphidinolide T4(R)-hydroxyl at C12, ketone at C133700 gla.ac.uk
Amphidinolide T5(R)-hydroxyl at C12, ketone at C13, epimer of T4 at C14>10000 gla.ac.uk

Current Research Challenges and Future Directions

Development of More Efficient and Scalable Synthetic Routes

The scarcity of Amphidinolide T2 from its natural source, the dinoflagellate Amphidinium sp. (strain Y-71), makes chemical synthesis the only viable route to obtain sufficient quantities for in-depth biological study. epdf.pub However, the total synthesis of this complex molecule is a formidable challenge.

Current research is intensely focused on developing more elegant and efficient synthetic strategies. Key challenges being addressed include:

Step Economy: Reducing the number of individual chemical transformations required to build the molecule.

Stereochemical Control: Precisely setting the multiple chiral centers within the molecule, as even minor changes can dramatically affect biological activity. dokumen.pub

Macrocyclization Efficiency: Improving the yield of the crucial ring-closing step, which is often a bottleneck in macrolide synthesis. Strategies like ring-closing metathesis (RCM) have been employed with some success. dokumen.pub

A significant goal is the development of "diverted total synthesis" (DTS) strategies. zju.edu.cn Such an approach would use a common late-stage intermediate that can be efficiently converted into not only this compound but also other members of the amphidinolide T family, such as T1, T3, T4, and T5. dokumen.pubzju.edu.cn Achieving a truly scalable synthesis—one that can be performed on a larger scale to produce gram quantities of the material—remains a major long-term objective for the field. dokumen.pub

Elucidation of Finer Details in Actin-Amphidinolide T2 Interactions

The primary biological target of the amphidinolide family has been identified as the actin cytoskeleton, a critical component for cell structure, motility, and division. csic.esmdpi.comnih.gov Unlike other cytoskeletal agents that target microtubules, amphidinolides disrupt the dynamics of actin filaments. csic.escsic.es However, the precise details of these interactions are still being uncovered and can vary significantly between different amphidinolide analogs. nih.gov

Studies on related compounds provide clues to the potential mechanism of this compound. Research on Amphidinolides J and X suggests they act as actin assembly inhibitors by interacting with monomeric actin (G-actin), thereby preventing its addition to growing filaments (F-actin). researchgate.netcsic.esnih.gov This mechanism differs from that of other analogs like Amphidinolide H, which covalently binds to and stabilizes F-actin. rsc.orgresearchgate.net

For this compound, the key research challenges are:

Identifying the Precise Binding Site: Determining the specific amino acid residues on actin where this compound binds.

Characterizing the Nature of the Interaction: Establishing whether the binding is covalent or non-covalent and measuring its affinity.

Understanding Conformational Changes: Observing how the binding of this compound affects the structure of actin monomers and filaments.

Future research will likely involve a combination of high-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, alongside biochemical assays to fully delineate the molecular basis of the this compound-actin interaction. osti.gov

Discovery of Novel Biological Targets Beyond the Actin Cytoskeleton

While the actin cytoskeleton is the most well-documented target, the possibility that this compound and its relatives interact with other cellular components cannot be ruled out. csic.esmdpi.com The discovery of additional targets could reveal new mechanisms of cytotoxicity and open up different therapeutic avenues.

Evidence from related marine macrolides suggests this is a worthwhile area of exploration. For example, the iejimalides, another class of marine macrolides, have been shown to target V-ATPase in addition to disrupting the actin cytoskeleton. jst.go.jp Furthermore, some studies on related polyketides like Amphidinol 2 have indicated that they can induce cell death through apoptosis by upregulating specific genes like c-fos and c-jun. researchgate.net It remains to be determined whether this apoptotic response is a downstream consequence of actin disruption or the result of interacting with a separate, undiscovered target. researchgate.neths-furtwangen.de

The primary challenge is to look beyond the most obvious phenotype (cytoskeleton disruption) to identify other potential binding partners. Future research directions include:

Affinity-based Proteomics: Using chemically modified this compound probes to "fish" for binding partners in cell lysates.

Phenotypic Screening: Observing the effects of the compound in a wide array of cell-based assays that measure various cellular processes beyond cytoskeletal integrity.

Genetic Screening: Identifying genes that, when mutated, confer resistance or sensitivity to this compound, which can point toward its molecular targets or pathways.

Advanced Computational Modeling and Simulation in Elucidation and Design

Computational chemistry has become an indispensable tool in natural product research, providing insights that are often difficult to obtain through experimental methods alone. For a molecule as complex as this compound, computational modeling is crucial for both understanding its mechanism and designing better synthetic routes. dokumen.pubwiley.com

In the realm of biological interactions, molecular dynamics (MD) simulations are being used to model how these macrolides dock with their targets. zju.edu.cnrsc.orgresearchgate.net For example, simulations of the related compound iriomoteolide-3a suggest it preferentially binds within the barbed end of G-actin, providing a testable hypothesis for experimental validation. rsc.org

In synthetic chemistry, methods like Density Functional Theory (DFT) calculations are used to probe reaction mechanisms, predict the stereochemical outcome of reactions, and explain observed selectivity, thereby guiding the design of more efficient syntheses. gla.ac.uknsf.gov

Future applications and challenges in this area include:

Developing Accurate Force Fields: Creating more precise parameters for simulating the behavior of complex, flexible macrolides like this compound.

Predictive Docking: Accurately predicting the binding pose of this compound on actin to guide the design of analogs with improved affinity or selectivity. researchgate.net

In Silico Synthesis Planning: Using computational tools to map out and optimize potential synthetic pathways before they are attempted in the laboratory.

Exploration of Biogenetic Origins of Recently Characterized Analogs

Understanding how dinoflagellates construct the intricate architecture of amphidinolides is a fascinating challenge with practical implications. Isotope labeling studies have revealed that the carbon backbone of amphidinolides, including the T-series, is assembled by polyketide synthase (PKS) enzymes primarily from acetate (B1210297) units. researchgate.net

The structural variations within the amphidinolide T family offer a window into these biosynthetic processes. This compound is a congener of Amphidinolide T1, differing by the addition of a hydroxylated carbon to its side chain. epdf.pubresearchgate.net This suggests the action of specific hydroxylase and methyltransferase enzymes late in the biosynthetic pathway. Similarly, the relationship between other analogs, such as Amphidinolide Y being a likely precursor to Amphidinolide X, points to a network of oxidative enzymes that tailor the final structures. researchgate.net

Key research questions in this area are:

Identifying the PKS Gene Cluster: Locating and sequencing the complete set of genes responsible for producing the amphidinolide core.

Characterizing Tailoring Enzymes: Identifying and functionally characterizing the enzymes (e.g., hydroxylases, oxidases) that create the diversity seen within the T-series and other analogs. wiley.com

Reconstituting Biosynthesis: Expressing the identified biosynthetic genes in a heterologous host (like bacteria or yeast) to produce amphidinolides and their analogs in a controlled, scalable system.

Q & A

Q. What are the primary methodologies for isolating Amphidinolide T2 from its natural source, and how do they ensure purity?

this compound is typically isolated from marine dinoflagellates (genus Amphidinium) using a combination of solvent extraction and chromatographic techniques. Key steps include:

  • Solvent partitioning (e.g., ethyl acetate/water) to separate lipophilic compounds.
  • Reversed-phase HPLC with C18 columns for final purification, monitored via UV absorption (210–220 nm for conjugated dienes) .
  • Purity validation using high-resolution mass spectrometry (HRMS) and 1D/2D NMR to confirm structural integrity and rule out co-eluting contaminants.

Example Workflow Table:

StepTechniquePurposeValidation Method
1Ethyl acetate extractionCrude isolationTLC, bioactivity screening
2Flash chromatographyPartial purificationUV-Vis, LC-MS
3HPLCFinal purificationHRMS, NMR

Q. How is the stereochemical configuration of this compound determined, and what challenges arise in structural elucidation?

Stereochemistry is resolved using:

  • NMR-based methods : NOESY/ROESY for spatial proximity analysis of protons.
  • X-ray crystallography : Requires high-purity crystals, often challenging due to this compound’s flexibility and low natural abundance .
  • Comparative analysis : Match spectral data (e.g., 13^{13}C NMR shifts) with synthetic analogs or related amphidinolides .

Common Pitfalls: Misassignment of overlapping signals in crowded NMR spectra; reliance on synthetic intermediates for confirmation (e.g., dihydroxylation intermediates in total synthesis) .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

Discrepancies in cytotoxicity or mechanism of action (MoA) often stem from:

  • Sample variability : Differences in dinoflagellate strains or extraction protocols.
  • Assay conditions : Viability assays (MTT vs. resazurin) may yield conflicting IC50_{50} values due to redox interference.
  • Solution : Standardize bioassays using reference compounds (e.g., doxorubicin controls) and report detailed experimental conditions (e.g., cell line passage number, serum concentration) .

Analysis Framework:

FactorImpactMitigation
Cell culture conditionsAlters membrane permeabilityUse serum-free media during treatment
Compound stabilityDegradation in DMSOFresh preparation, LC-MS stability checks
Assay sensitivityThreshold variabilityDose-response curves with triplicates

Q. How can researchers design a robust total synthesis route for this compound, balancing efficiency and stereochemical fidelity?

Key considerations include:

  • Macrolactonization : Evaluate Yamaguchi vs. Mitsunobu conditions for ring closure efficiency.
  • Stereoselective dihydroxylation : Use Sharpless asymmetric dihydroxylation (AD) with OsO4_4/chiral ligands to install C12/C13 diol .
  • Modular synthesis : Fragment coupling (e.g., Julia–Kocienski olefination) to streamline intermediate assembly.

Case Study: The 25-step synthesis of Amphidinolide B1 (structurally related) achieved via RCM (ring-closing metathesis) and AD, yielding 12,13-diol with >97% ee .

Q. What statistical models are recommended for analyzing dose-response data in this compound bioactivity studies?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50_{50} values. Address variability by:

  • Bootstrapping : Estimate confidence intervals for small datasets.
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., this compound vs. analogs).
  • Reporting standards : Include R2R^2, Hill slope, and raw data in appendices for reproducibility .

Q. How should researchers handle unresolved structural ambiguities in this compound derivatives?

  • Collaborative validation : Cross-institutional NMR/X-ray analysis.
  • Computational chemistry : DFT calculations to predict 13^{13}C NMR shifts for proposed stereoisomers.
  • Synthetic corroboration : Prepare proposed structures and compare spectral data .

Data Reporting and Reproducibility

Q. What guidelines ensure transparent reporting of synthetic yields and spectroscopic data?

  • Yield reporting : Include both isolated and chromatographed yields.
  • Spectra deposition : Upload raw NMR (FID files), HRMS, and XRD data to repositories like Zenodo.
  • Appendix inclusion : Tabulate all characterization data (e.g., 1^{1}H/13^{13}C NMR shifts) alongside experimental protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.